molecular formula C15H17N3O3S2 B2356340 Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219913-62-8

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2356340
CAS No.: 1219913-62-8
M. Wt: 351.44
InChI Key: XLPOAJAOPZPQCM-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine ring, and a cyclopropylsulfonyl group, making it a unique molecule with significant pharmacological potential.

Mechanism of Action

Target of Action

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various targets. For instance, they have shown inhibitory activity against Mycobacterium tuberculosis . They have also demonstrated COX-1 inhibitory activity , suggesting potential anti-inflammatory properties.

Mode of Action

tuberculosis . In the case of COX-1 inhibition, these compounds may interfere with the enzyme’s ability to produce prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. In the case of M. tuberculosis inhibition, it may affect the bacterial cell wall synthesis or other essential processes for the bacteria’s survival . For COX-1 inhibition, it may affect the arachidonic acid pathway, leading to a decrease in prostaglandin production and thus, inflammation .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The result of this compound’s action would depend on its target. If it inhibits M. tuberculosis, it could potentially be used as an anti-tubercular agent . If it inhibits COX-1, it could potentially be used as an anti-inflammatory agent .

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropylsulfonyl group via sulfonylation. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and catalysts like piperidine .

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c19-15(14-16-12-3-1-2-4-13(12)22-14)17-7-9-18(10-8-17)23(20,21)11-5-6-11/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOAJAOPZPQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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